Methyl 2-amino-2-(4-bromophenyl)propanoate
CAS No.:
Cat. No.: VC16272720
Molecular Formula: C10H12BrNO2
Molecular Weight: 258.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H12BrNO2 |
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Molecular Weight | 258.11 g/mol |
IUPAC Name | methyl 2-amino-2-(4-bromophenyl)propanoate |
Standard InChI | InChI=1S/C10H12BrNO2/c1-10(12,9(13)14-2)7-3-5-8(11)6-4-7/h3-6H,12H2,1-2H3 |
Standard InChI Key | GVABMAUOGKWCBF-UHFFFAOYSA-N |
Canonical SMILES | CC(C1=CC=C(C=C1)Br)(C(=O)OC)N |
Introduction
Molecular Structure and Chemical Identity
Core Structural Features
Methyl 2-amino-2-(4-bromophenyl)propanoate () consists of a propanoate ester framework with two key substituents:
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A 4-bromophenyl group attached to the α-carbon, contributing aromaticity and electrophilic reactivity due to the electron-withdrawing bromine atom.
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An amino group (-NH) at the same α-position, enabling hydrogen bonding and participation in nucleophilic reactions.
The ester functional group (-COOCH) enhances solubility in organic solvents while retaining hydrolytic instability under acidic or basic conditions. Compared to its acetate analog (methyl 2-amino-2-(4-bromophenyl)acetate, ) , the propanoate variant features an additional methylene (-CH-) unit, altering steric and electronic properties (Table 1).
Table 1: Structural Comparison of Bromophenyl-Substituted Esters
Synthesis and Manufacturing
Bromination and Esterification Strategies
The synthesis of methyl 2-amino-2-(4-bromophenyl)propanoate likely involves multi-step protocols adapted from methods used for analogous bromophenylpropanoic acids . A plausible route includes:
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Bromination of a Phenylpropanoic Acid Precursor:
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Esterification:
Critical Process Parameters:
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Temperature: 25–35°C during bromination to minimize side reactions .
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Solvent Systems: Water-based media for bromination, followed by toluene or ethyl acetate for extraction .
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Purification: Distillation under reduced pressure or recrystallization from heptane .
Physicochemical Properties
Spectroscopic Characterization
While direct data for methyl 2-amino-2-(4-bromophenyl)propanoate are unavailable, predictions can be made based on its acetate analog :
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Infrared (IR) Spectroscopy:
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Strong absorption at ~1740 cm (ester C=O stretch).
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N-H stretching vibrations at ~3300–3500 cm.
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Nuclear Magnetic Resonance (NMR):
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NMR:
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δ 7.4–7.6 ppm (d, 2H, aromatic protons ortho to Br).
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δ 3.6 ppm (s, 3H, methyl ester).
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δ 1.8 ppm (s, 2H, propanoate CH).
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NMR:
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δ 170–175 ppm (ester carbonyl).
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δ 120–140 ppm (aromatic carbons).
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Reactivity and Functional Applications
Chemical Reactivity
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Amino Group:
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Participates in Schiff base formation with aldehydes/ketones.
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Susceptible to acylation or alkylation reactions.
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Ester Group:
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Hydrolyzes to carboxylic acid under acidic/basic conditions.
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Amenable to transesterification with higher alcohols.
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Challenges and Future Directions
Synthetic Optimization
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Selectivity Issues: Competing ortho/meta bromination requires stringent control of reaction conditions .
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Amino Group Protection: Use of tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent undesired side reactions during synthesis.
Biological Evaluation
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